molecular formula C12H12O6 B14094422 4-Hydroxy-5,6,7-trimethoxychromen-2-one

4-Hydroxy-5,6,7-trimethoxychromen-2-one

Cat. No.: B14094422
M. Wt: 252.22 g/mol
InChI Key: IPYOTHOGJCBMCO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5,6,7-trimethoxychromen-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 4-hydroxycoumarin with methoxy-substituted benzaldehydes in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,6,7-trimethoxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chromen ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Quinones and related derivatives.

    Reduction: Dihydrochromen derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-5,6,7-trimethoxychromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,7-trimethoxychromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: The compound may modulate pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

    4-Hydroxycoumarin: Lacks the methoxy groups present in 4-Hydroxy-5,6,7-trimethoxychromen-2-one.

    5,6,7-Trimethoxycoumarin: Similar structure but lacks the hydroxy group at the 4-position.

    4-Hydroxy-7-methoxycoumarin: Contains fewer methoxy groups compared to this compound.

Uniqueness: this compound is unique due to the specific arrangement of hydroxy and methoxy groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

4-hydroxy-5,6,7-trimethoxychromen-2-one

InChI

InChI=1S/C12H12O6/c1-15-8-5-7-10(6(13)4-9(14)18-7)12(17-3)11(8)16-2/h4-5,13H,1-3H3

InChI Key

IPYOTHOGJCBMCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=CC(=O)OC2=C1)O)OC)OC

Origin of Product

United States

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